3-(Benzyloxy)-4-bromo-N-isopropylbenzamide
CAS No.:
Cat. No.: VC13742177
Molecular Formula: C17H18BrNO2
Molecular Weight: 348.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BrNO2 |
|---|---|
| Molecular Weight | 348.2 g/mol |
| IUPAC Name | 4-bromo-3-phenylmethoxy-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C17H18BrNO2/c1-12(2)19-17(20)14-8-9-15(18)16(10-14)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,19,20) |
| Standard InChI Key | ROMOPOHOXSFIBI-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Introduction
Nomenclature and Structural Characteristics
3-(Benzyloxy)-4-bromo-N-isopropylbenzamide (IUPAC name: 4-bromo-3-phenylmethoxy-N-propan-2-ylbenzamide) is a brominated benzamide derivative featuring a benzyloxy group at the 3-position and an isopropylamide substituent. Its molecular formula is C₁₇H₁₇BrNO₂, with a molecular weight of 362.23 g/mol. The compound’s structure is distinguished by:
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A bromine atom at the 4-position of the benzene ring, influencing electronic properties and reactivity.
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A benzyloxy group (-OCH₂C₆H₅) at the 3-position, contributing steric bulk and potential for π-π interactions.
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An isopropylamide (-NHCOC(CH₃)₂) group, which enhances solubility in nonpolar solvents.
Comparatively, the 2- and 4-substituted analogs, such as 2-(benzyloxy)-5-bromo-N-isopropylbenzamide and 4-bromo-N-isopropylbenzamide , exhibit distinct electronic profiles due to differing substituent orientations.
Synthetic Routes and Challenges
Industrial Scalability
Industrial production would require optimization for:
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Regioselectivity: Ensuring precise positioning of substituents to avoid isomers.
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Catalyst Efficiency: Transition metal catalysts (e.g., Pd for coupling reactions) to improve yields.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 344.6 ± 25.0 °C (predicted) | |
| Density | 1.349 ± 0.06 g/cm³ | |
| pKa | 14.33 ± 0.46 | |
| LogP (Partition Coeff.) | 3.2 (estimated) |
The bromine atom increases molecular polarity, while the benzyloxy group enhances lipophilicity, balancing solubility in organic media .
Reactivity and Functionalization
Halogen Bonding and Substitution
The 4-bromo substituent participates in halogen bonding, enabling interactions with electron-rich sites in biological targets. It also serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating derivatization.
Oxidation and Reduction Pathways
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Oxidation: The benzyloxy group can be cleaved oxidatively to yield phenolic derivatives using KMnO₄ or CrO₃.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating 4-bromo-3-hydroxy-N-isopropylbenzamide.
Applications in Scientific Research
Pharmaceutical Intermediates
Brominated benzamides are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The 3-benzyloxy moiety may enhance blood-brain barrier permeability, making this compound a candidate for CNS-targeted drugs.
Materials Science
The rigid aromatic core and halogenated structure suggest utility in liquid crystals or organic semiconductors, where bromine aids in tuning electronic properties .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H302 (Acute toxicity) | Avoid ingestion; use PPE | |
| H315 (Skin irritation) | Wear gloves and lab coat | |
| H319 (Eye irritation) | Use safety goggles |
Comparative Analysis with Structural Analogs
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